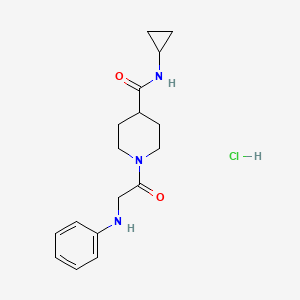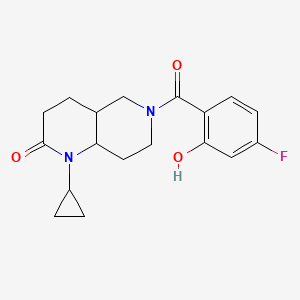
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, also known as CPP-ACP, is a chemical compound that has been widely studied in the field of dentistry. It is a derivative of the naturally occurring milk protein casein, and is used in the prevention and treatment of dental caries.
Mechanism of Action
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent demineralization of the tooth, and also promotes remineralization by providing a source of calcium and phosphate ions. Additionally, 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been shown to inhibit the growth of certain bacteria that are associated with dental caries.
Biochemical and Physiological Effects:
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has a number of biochemical and physiological effects on the teeth. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which promotes remineralization of the enamel. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of the tooth structure.
Advantages and Limitations for Lab Experiments
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize, and has been extensively studied in the literature. Additionally, it has a number of beneficial effects on the teeth that make it a valuable tool for studying the mechanisms of dental caries.
However, there are also limitations to the use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in lab experiments. For example, it may not accurately reflect the complex environment of the oral cavity, and may not be effective in preventing dental caries in all individuals.
Future Directions
There are several future directions for research on 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing dental caries. Additionally, there is ongoing research into the mechanisms of action of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, and how it interacts with the tooth structure and oral microbiome. Finally, there is interest in exploring the potential use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in other areas of dentistry, such as orthodontics and periodontics.
Synthesis Methods
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride is synthesized through a series of chemical reactions, starting with the isolation of casein from milk. The casein is then hydrolyzed to produce a mixture of peptides, which are further purified and modified to produce 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been extensively studied in the field of dentistry, particularly in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on the teeth, including remineralization of enamel, inhibition of bacterial growth, and reduction of plaque formation.
properties
IUPAC Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c21-16(12-18-14-4-2-1-3-5-14)20-10-8-13(9-11-20)17(22)19-15-6-7-15;/h1-5,13,15,18H,6-12H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTVLHDKAKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)CNC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
